3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a nicotinoylpiperidinyl group, and a benzamide moiety
Mechanism of Action
Target of Action
The compound “3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” primarily targets the BCR-ABL/c-KIT kinases . These kinases play a crucial role in the progression of certain types of cancers, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs) .
Mode of Action
This compound acts as a dual kinase inhibitor , blocking the signaling pathways mediated by BCR-ABL/c-KIT . By inhibiting these kinases, the compound interferes with the cell cycle progression, leading to the induction of apoptosis . This results in the suppression of tumor progression in CML and GISTs .
Biochemical Pathways
The compound affects the BCR-ABL/c-KIT mediated signaling pathways . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, the compound disrupts the normal functioning of the cancer cells, leading to their death .
Pharmacokinetics
The compound has demonstrated good oral pharmacokinetic properties . It has an oral half-life of 2.8 hours and an absolute bioavailability of 47% . These properties suggest that the compound can be effectively absorbed and utilized by the body .
Result of Action
The compound exhibits strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines . It effectively suppresses tumor progression in both CML and GISTs . In preclinical animal models, the compound has shown significant tumor suppression effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This is achieved by reacting piperidine with nicotinic acid under appropriate conditions to form the nicotinoylpiperidinyl derivative.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom. This can be done using fluorinating agents such as Selectfluor® or other suitable reagents.
Coupling with Benzamide: Finally, the fluorinated piperidinyl intermediate is coupled with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.
Pharmaceutical Research: The compound is used in the development of new drugs and as a reference compound in pharmacological studies.
Biological Studies: It is used to investigate its effects on biological systems and its interactions with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-piperidin-4-yl-benzamide: Similar structure but lacks the nicotinoylpiperidinyl group.
N-(3-(1-isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group and an isonicotinoylpiperidinyl moiety.
Uniqueness
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is unique due to the presence of the nicotinoylpiperidinyl group, which can impart specific biological activities and interactions that are distinct from other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-5-1-3-15(11-17)18(24)22-12-14-6-9-23(10-7-14)19(25)16-4-2-8-21-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZBFKXRGHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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